

# ML145: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in a range of physiological and pathological processes, including inflammation and cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of ML145. It includes detailed experimental protocols for key assays used in its characterization, a summary of its quantitative data, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the role of GPR35 and the therapeutic potential of its antagonists.

# **Discovery of ML145**

ML145 (PubChem CID: 2286812) was identified through a high-throughput screening (HTS) campaign of approximately 300,000 compounds conducted by the NIH Molecular Libraries Program.[1] The primary screening assay was a cell-based, high-content imaging assay that monitored the recruitment of  $\beta$ -arrestin to GPR35 upon agonist stimulation.[1][3] This approach led to the identification of ML145 as a potent inhibitor of GPR35 signaling.

### **High-Throughput Screening Workflow**



The discovery of ML145 followed a systematic workflow designed to identify and characterize novel GPR35 antagonists.





Click to download full resolution via product page

Discovery workflow for GPR35 antagonists like ML145.

# **Chemical Synthesis and Properties**

While a detailed step-by-step synthesis protocol for ML145 is not readily available in the public domain, its chemical properties are well-defined.

IUPAC Name: 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid[4]

Chemical Formula: C24H22N2O5S2[4]

Molecular Weight: 482.57 g/mol [4]

CAS Number: 1164500-72-4[4]

## **Biological Activity and Mechanism of Action**

ML145 is a selective and competitive antagonist of human GPR35.[2][4] It also exhibits non-competitive inhibitory activity against the cell division control protein 42 (Cdc42) GTPase.[1]

### **GPR35 Antagonism**

ML145 potently blocks the agonist-induced signaling of GPR35.[1] GPR35 is known to couple to multiple G protein subtypes, including G $\alpha$ i/o and G $\alpha$ 12/13, and also signals through a  $\beta$ -arrestin-mediated pathway.[2][5] By binding to the receptor, ML145 prevents the conformational changes necessary for downstream signaling cascades.





Click to download full resolution via product page

GPR35 signaling and inhibition by ML145.

### **Cdc42 GTPase Inhibition**

In addition to its effects on GPR35, ML145 has been shown to be a non-competitive inhibitor of Cdc42, a key regulator of cytoskeletal dynamics and cell migration.[1] This dual activity suggests that ML145 may have complex effects on cellular processes. It is important to distinguish ML145 from ML141 (CID-2950007), which is a more selective Cdc42 inhibitor.[6][7]

# **Quantitative Data**

The following table summarizes the key quantitative data for ML145.



| Property                     | Value                                        | Reference |
|------------------------------|----------------------------------------------|-----------|
| Potency (IC50)               | 20.1 nM (for human GPR35)                    | [1][8]    |
| Selectivity                  | >1000-fold selective for<br>GPR35 over GPR55 | [8]       |
| Microsomal Stability (Human) | Poor (2.4% remaining after 1 hour)           | [8]       |
| Microsomal Stability (Mouse) | Poor (7.0% remaining after 1 hour)           | [8]       |
| Permeability (PAMPA)         | Moderate to Poor (pH dependent)              | [8]       |
| Hepatotoxicity               | No toxicity observed (>50 μM)                | [8]       |

# Experimental Protocols β-Arrestin Recruitment Assay (Primary Assay)

This assay was central to the discovery of ML145 and is used to quantify its antagonist activity at GPR35.[3]

Objective: To measure the ability of ML145 to inhibit agonist-induced recruitment of  $\beta$ -arrestin to the GPR35 receptor.

Cell Line: U2OS (Human Osteosarcoma) cell line stably co-expressing human GPR35 and  $\beta$ -arrestin2-GFP.[1][3]

#### Materials:

- U2OS-GPR35-β-arrestin2-GFP cells
- Assay medium: McCoy's 5A with 1% charcoal/dextran-stripped fetal bovine serum[1]
- GPR35 agonist: Zaprinast[1]
- ML145 dissolved in DMSO



- 384-well imaging plates
- High-content imaging system

#### Protocol:

- Cell Plating: Seed U2OS-GPR35-β-arrestin2-GFP cells into 384-well imaging plates at a density of 2,000 cells per well in 20 μL of assay medium and incubate overnight at 37°C in 5% CO<sub>2</sub>.[1]
- Compound Addition: Add 100 nL of ML145 or control solutions (DMSO vehicle) to the assay plates.
- Agonist Stimulation: Add 5 μL of Zaprinast at a final concentration equivalent to its EC<sub>80</sub> to all wells except for the negative control wells.[1]
- Incubation: Incubate the plates for 90 minutes at 37°C in 5% CO<sub>2</sub>.[1]
- Imaging: Acquire images of the GFP signal in each well using a high-content imaging system.
- Image Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane. Calculate the percent inhibition by ML145 relative to the agonist control.

### **ERK1/2 Phosphorylation Assay**

This assay assesses the functional consequence of GPR35 antagonism on a downstream signaling pathway.

Objective: To determine the effect of ML145 on agonist-induced phosphorylation of ERK1/2.

Cell Line: HEK293 cells stably expressing human GPR35.[1]

#### Protocol:

 Cell Culture and Starvation: Plate HEK293-GPR35 cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours.[1]



- Compound Treatment: Pre-incubate the cells with various concentrations of ML145 or vehicle (DMSO) for 30 minutes.[1]
- Agonist Stimulation: Stimulate the cells with a GPR35 agonist (e.g., Zaprinast at its EC<sub>80</sub>) for 5-10 minutes.[1]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.
- Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
- Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

### **Cdc42 Activation Assay (Pull-Down)**

This assay is used to measure the activity of ML145 on its secondary target, Cdc42.

Objective: To determine if ML145 inhibits the active, GTP-bound form of Cdc42.

#### Protocol:

- Cell Treatment: Treat cells of interest with desired concentrations of ML145 or vehicle.
- Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.
- Pull-Down: Incubate cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to active (GTP-bound) Cdc42, coupled to glutathione-agarose beads.
- Washing: Wash the beads to remove non-specifically bound proteins.
- Elution and Detection: Elute the bound proteins and detect the amount of pulled-down Cdc42 by Western blotting using a Cdc42-specific antibody.

# Conclusion



ML145 is a valuable research tool for studying the biology of human GPR35. Its high potency and selectivity make it a suitable probe for in vitro investigations. However, its poor metabolic stability and significant species selectivity, with low affinity for rodent orthologs, limit its utility for in vivo studies in preclinical animal models.[8] The dual activity of ML145 as a GPR35 antagonist and a Cdc42 inhibitor should be considered when interpreting experimental results. Further research is warranted to explore the full therapeutic potential of targeting GPR35 and to develop antagonists with improved pharmacokinetic profiles suitable for in vivo applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [ML145: A Comprehensive Technical Guide to its
  Discovery and Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15602883#discovery-and-chemical-synthesis-of-ml-145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com